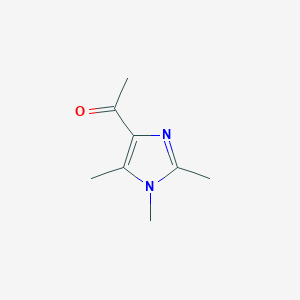

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone

Description

Properties

IUPAC Name |

1-(1,2,5-trimethylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFYCVRCQZFVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,5-trimethylimidazole and acetyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence metabolic pathways, potentially leading to changes in cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Effects

- 1-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)ethanone (Compound 1, ): A pyrroloimidazole fused ring system with an ethanone group. This structure demonstrated cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.05 µM), suggesting that fused-ring imidazole derivatives may enhance bioactivity .

- 2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanone Derivatives (): These compounds feature bulky aryl substituents (e.g., p-OCH₃, o-NO₂) on the imidazole ring. For example, compound 6a (MW = 459.54) showed antimicrobial activity, highlighting the role of electron-withdrawing/donating groups in modulating interactions with biological targets .

- 1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (): A hydroxyl-rich substituent at the 5-position (MW = 230.22) increases hydrophilicity, contrasting sharply with the trimethyl groups of the target compound .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

- Lipophilicity : The trimethyl groups in the target compound likely increase LogP compared to hydroxylated analogs (e.g., ), enhancing membrane permeability.

- Thermal Stability : Bulky aryl substituents () raise melting points (>100°C), whereas polar groups may lower them.

Cytotoxic and Antiproliferative Effects

- Compound 1 (): Exhibits cytotoxicity against A549 cells (IC₅₀ = 23.05 µM), suggesting that ethanone-linked imidazole derivatives may target cancer cell pathways .

- Triphenylimidazole Derivatives (): Antimicrobial activity against bacterial and fungal strains, with substituents like o-NO₂ (compound 6c) enhancing potency through electrophilic interactions .

Biological Activity

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and antifungal properties, potential therapeutic applications, and mechanisms of action.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 1-(1,2,5-trimethylimidazol-4-yl)ethanone

- Molecular Formula: C8H12N2O

- CAS Number: 1377837-92-7

The compound features an imidazole ring with three methyl substitutions and an ethanone group, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 1-(1,2,5-trimethyl-1H-imidazol-4-yl)-ethanone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The following table summarizes key findings from recent studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

The biological activity of 1-(1,2,5-trimethyl-1H-imidazol-4-yl)-ethanone is believed to involve interaction with specific molecular targets within microbial cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth.

- Disruption of Membrane Integrity: It is hypothesized that the compound can integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have explored the therapeutic potential of 1-(1,2,5-trimethyl-1H-imidazol-4-yl)-ethanone in various biological contexts:

-

Antifungal Activity in Clinical Isolates:

A study conducted on clinical isolates of Candida spp. showed that the compound effectively inhibited fungal growth at concentrations lower than traditional antifungal agents. This suggests a promising alternative for treating fungal infections resistant to current therapies. -

Synergistic Effects with Antibiotics:

Research has indicated that when combined with certain antibiotics, 1-(1,2,5-trimethyl-1H-imidazol-4-yl)-ethanone enhances their efficacy against multi-drug resistant bacteria. This synergy could provide a novel approach to overcoming resistance mechanisms.

Future Directions

The ongoing research into the biological activity of 1-(1,2,5-trimethyl-1H-imidazol-4-yl)-ethanone highlights its potential as a therapeutic agent. Future studies should focus on:

- In Vivo Efficacy: Evaluating the compound's effectiveness in animal models to assess its therapeutic potential.

- Mechanistic Studies: Further elucidating the exact molecular targets and pathways affected by the compound.

- Formulation Development: Exploring different delivery methods to enhance bioavailability and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone in academic laboratories?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted imidazole derivatives can be synthesized by reacting chloroacetyl chloride with the imidazole precursor in acetone under basic conditions (e.g., anhydrous K₂CO₃). The reaction mixture is stirred for 5–6 hours at controlled temperatures, followed by purification via recrystallization (ethanol) or column chromatography (hexane:ethyl acetate) . For derivatives with multiple methyl groups, tert-butyllithium-mediated coupling at low temperatures (−78°C) in THF with acyl chlorides may be employed .

| Key Parameters | Example Conditions | Yield Range |

|---|---|---|

| Solvent | Acetone, THF | 25–80% |

| Base | K₂CO₃, NaH | – |

| Temperature | 0°C to reflux | – |

| Purification | Column chromatography, recrystallization | – |

Q. How can X-ray crystallography and computational tools validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution via direct methods. For accuracy, high-resolution data (≤ 0.8 Å) and low R-factors (≤ 5%) are prioritized. Computational validation via DFT calculations (e.g., Gaussian09) can optimize geometry and compare bond lengths/angles with crystallographic data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for CH₃) and imidazole protons (δ 7.0–7.5 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and imidazole ring vibrations (1600–1500 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 138.17 for C₇H₁₀N₂O) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound and its derivatives?

- Methodological Answer :

- Anti-inflammatory Testing : Use carrageenan-induced rat paw edema models. Administer the compound orally (100 mg/kg), measure edema volume via plethysmometry at 1–3 hours post-administration, and calculate inhibition:

.- Antimicrobial Assays : Disk diffusion against E. coli (Gram-negative) and Bacillus subtilis (Gram-positive). Compare zone-of-inhibition diameters with standards (e.g., ciprofloxacin) .

Q. How should contradictory data in biological activity studies be analyzed?

- Methodological Answer : Contradictions may arise from substituent effects or assay variability. For example, electron-withdrawing groups (e.g., –NO₂) may enhance antimicrobial activity but reduce solubility. Statistical tools (ANOVA, t-tests) and meta-analysis of IC₅₀ values across studies can identify trends. Purity checks (HPLC ≥95%) and controlled reaction conditions (e.g., inert atmosphere) minimize variability .

Q. What strategies optimize synthetic routes for structure-activity relationship (SAR) studies?

- Methodological Answer :

| Derivative | R Group | Activity (IC₅₀, μM) |

|---|---|---|

| A | –CH₃ | 12.4 |

| B | –OCH₃ | 8.9 |

| C | –NO₂ | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.